molecular formula C18H23N5O5 B2393217 8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-45-1

8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2393217
CAS RN: 946361-45-1
M. Wt: 389.412
InChI Key: AORLQWIVZCXFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N5O5 and its molecular weight is 389.412. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of various novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific precursors as potential anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activities on cyclooxygenase-1/2 (COX-1/2), with certain derivatives showing high COX-2 selectivity and promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

Another study focused on the synthesis of dendrimeric melamine cored complexes and their magnetic behaviors. These compounds, characterized by various spectroscopic techniques, showcase the intersection of organic synthesis with material science to create compounds with potentially unique physical properties (Uysal & Koç, 2010).

Biological Activities

Further investigations into dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives revealed broad-spectrum antimicrobial activity against various bacterial and fungal strains, underlining the potential of such compounds in developing new antimicrobial agents (Padalkar et al., 2014).

properties

IUPAC Name

8-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5/c1-2-28-14-5-3-13(4-6-14)22-8-9-23-17(26)15(20-21-18(22)23)16(25)19-7-11-27-12-10-24/h3-6,24H,2,7-12H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORLQWIVZCXFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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